molecular formula C8H15NO2 B1484825 Methyl 1-(aminomethyl)-2,2-dimethylcyclopropane-1-carboxylate CAS No. 2090006-19-0

Methyl 1-(aminomethyl)-2,2-dimethylcyclopropane-1-carboxylate

Cat. No.: B1484825
CAS No.: 2090006-19-0
M. Wt: 157.21 g/mol
InChI Key: WGNGDRZKYVFUOJ-UHFFFAOYSA-N
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Description

Methyl 1-(aminomethyl)-2,2-dimethylcyclopropane-1-carboxylate is an organic compound with a unique cyclopropane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(aminomethyl)-2,2-dimethylcyclopropane-1-carboxylate typically involves the reaction of 2,2-dimethylcyclopropanecarboxylic acid with formaldehyde and ammonia. This reaction proceeds through a Mannich-type reaction, where the formaldehyde and ammonia react to form an imine intermediate, which then reacts with the carboxylic acid to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of catalysts and controlled reaction environments to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(aminomethyl)-2,2-dimethylcyclopropane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like halides, cyanides, or amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 1-(aminomethyl)-2,2-dimethylcyclopropane-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Methyl 1-(aminomethyl)-2,2-dimethylcyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with enzymes and receptors, potentially modulating their activity. The cyclopropane ring structure may also play a role in its biological effects, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Aminomethyl propanol: This compound has a similar aminomethyl group but lacks the cyclopropane ring structure.

    Methyl 2-(aminomethyl)propanoate: Similar in structure but with a different arrangement of the carbon atoms.

Uniqueness

Methyl 1-(aminomethyl)-2,2-dimethylcyclopropane-1-carboxylate is unique due to its cyclopropane ring, which imparts distinct chemical and biological properties. This ring structure can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 1-(aminomethyl)-2,2-dimethylcyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-7(2)4-8(7,5-9)6(10)11-3/h4-5,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGNGDRZKYVFUOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(CN)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 1-(aminomethyl)-2,2-dimethylcyclopropane-1-carboxylate
Reactant of Route 2
Methyl 1-(aminomethyl)-2,2-dimethylcyclopropane-1-carboxylate
Reactant of Route 3
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Methyl 1-(aminomethyl)-2,2-dimethylcyclopropane-1-carboxylate
Reactant of Route 4
Methyl 1-(aminomethyl)-2,2-dimethylcyclopropane-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 1-(aminomethyl)-2,2-dimethylcyclopropane-1-carboxylate
Reactant of Route 6
Methyl 1-(aminomethyl)-2,2-dimethylcyclopropane-1-carboxylate

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